2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3-methylphenyl)methoxy]pyran-4-one
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Overview
Description
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3-methylphenyl)methoxy]pyran-4-one is a chemical compound that has been found to have potential applications in scientific research. It is a pyranone derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Scientific Research Applications
Synthesis and Biological Activity
- A study on the synthesis of Pyrano[2,3-b]quinolines, including similar structures, showcased the potential for these compounds in producing biologically active molecules. The synthetic pathways explored could be relevant for generating derivatives of the compound of interest for pharmacological studies (M. Sekar & K. Prasad, 1998).
- Another research focused on tubulin polymerization inhibitors identified through profiling methods. Compounds with structures similar to the query have shown promising antiproliferative activity toward human cancer cells, suggesting potential cancer therapeutic applications (Hidemitsu Minegishi et al., 2015).
Insecticidal Antibiotics
- Isolated from Penicillium sp., Yaequinolones J1 and J2, which possess a structure incorporating a pyran ring fused with a phenylquinolinone skeleton, demonstrated insecticidal properties. This finding points to the possibility of using similar compounds as bio-insecticides or in developing new pest control agents (R. Uchida et al., 2005).
Anticancer and Antimicrobial Properties
- Research on 2,4-dihydroxyquinoline derivatives highlighted the synthesis of compounds with significant biological activities, including DNA protection, antimicrobial, and anticancer properties. This indicates the potential utility of structurally similar compounds in medicinal chemistry and drug development (Nesrin Şener et al., 2018).
Synthesis and Characterization
- The efficient synthesis and characterization of pyran and pyranoquinoline derivatives, including their biological investigations, have been reported. These compounds showed promising anti-microbial properties and moderate antioxidant activity, suggesting a role in developing new antimicrobial agents (R. Prasath et al., 2015).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound refer to the potential risks and adverse effects it may have on human health or the environment. The specific safety and hazards for “2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3-methylphenyl)methoxy]pyran-4-one” are not specified in the retrieved data .
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3-methylphenyl)methoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-17-5-4-6-18(11-17)15-27-23-16-26-21(12-22(23)25)14-24-10-9-19-7-2-3-8-20(19)13-24/h2-8,11-12,16H,9-10,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIIYKFPRMJMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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